3-Cyclopropyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-methoxyaniline is an organic compound with the molecular formula C10H13NO. It is characterized by a cyclopropyl group attached to the aniline ring, with a methoxy group at the ortho position relative to the amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methoxyaniline typically involves the cyclopropylation of 2-methoxyaniline. One common method is the reaction of 2-methoxyaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopropyl-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methoxyaniline involves its interaction with various molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The methoxy group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: Lacks the cyclopropyl group, resulting in different reactivity and applications.
3-Cyclopropylaniline: Lacks the methoxy group, leading to variations in chemical behavior.
3-Methoxyaniline: Similar structure but without the cyclopropyl group.
Uniqueness
3-Cyclopropyl-2-methoxyaniline is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Cyclopropyl-2-methoxyaniline, a derivative of aniline, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a cyclopropyl group and a methoxy group attached to an aniline backbone. The presence of these substituents imparts distinct chemical reactivity and influences its biological interactions. The cyclopropyl group contributes to conformational rigidity, while the methoxy group enhances electron donation, which can affect binding affinity to various biological targets.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzymatic activity, influencing metabolic pathways.
- Receptors : It can bind to various receptors, potentially altering cell signaling mechanisms.
- Nucleic Acids : There is potential for interaction with DNA or RNA, affecting gene expression.
The exact pathways involved are still under investigation, but preliminary studies suggest involvement in cell signaling and metabolic modulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary findings suggest that this compound may possess anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved in its anticancer effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
2-Methoxyaniline | Lacks cyclopropyl group | Limited antimicrobial activity |
Cyclopropylamine | Lacks methoxy group | Moderate activity in various assays |
Aniline | Parent compound | Minimal biological activity |
5-Cyclopropyl-2-nitroaniline | Contains a nitro group | Different reactivity; potential for varied biological effects |
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of this compound in various biological models:
- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited growth in several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
- Anticancer Activity : A study focusing on human tumor cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM for specific cancer types.
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may activate apoptotic pathways by increasing reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopropyl-2-methoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-12-10-8(7-5-6-7)3-2-4-9(10)11/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
UPFKVBIHVWVYOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.